molecular formula C19H20N4OS B11003894 (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B11003894
M. Wt: 352.5 g/mol
InChI Key: HMCYUQKFMSJTMP-UHFFFAOYSA-N
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Description

  • “(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone” is a complex heterocyclic compound with potential applications in various fields.
  • Its structure combines a pyrazolopyridine core with a thiomorpholine moiety, resulting in a unique and versatile molecule.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include Lewis acids, bases, and transition metal catalysts.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, it serves as a building block for designing novel heterocyclic compounds.
    • In biology, it may exhibit biological activity due to its unique structure.
    • In medicine, it could be explored as a potential drug candidate.
    • In industry, it may find applications in materials science or catalysis.
  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazolopyridines or thiomorpholine-containing molecules.
    • Uniqueness lies in the combination of these two moieties.

    Remember that research in this area is ongoing, and further studies are needed to fully explore the compound’s potential

    Properties

    Molecular Formula

    C19H20N4OS

    Molecular Weight

    352.5 g/mol

    IUPAC Name

    (1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone

    InChI

    InChI=1S/C19H20N4OS/c1-13-17-15(19(24)23-8-10-25-11-9-23)12-16(14-6-4-3-5-7-14)20-18(17)22(2)21-13/h3-7,12H,8-11H2,1-2H3

    InChI Key

    HMCYUQKFMSJTMP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCSCC4)C

    Origin of Product

    United States

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